molecular formula C21H19ClN4O4S B15098963 3-[(4-Chlorophenyl)sulfonyl]-2-imino-1-(2-methoxyethyl)-8-methyl-1,6-dihydropy ridino[1,2-a]pyridino[2,3-d]pyrimidin-5-one

3-[(4-Chlorophenyl)sulfonyl]-2-imino-1-(2-methoxyethyl)-8-methyl-1,6-dihydropy ridino[1,2-a]pyridino[2,3-d]pyrimidin-5-one

Cat. No.: B15098963
M. Wt: 458.9 g/mol
InChI Key: QTIXVLHCFTYUMF-UHFFFAOYSA-N
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Description

This compound belongs to the pyridino[1,2-a]pyridino[2,3-d]pyrimidin-5-one class, characterized by a fused tricyclic core with nitrogen atoms at strategic positions. Its structure includes a 4-chlorophenyl sulfonyl group at position 3, a 2-methoxyethyl chain at position 1, and an 8-methyl substituent. The sulfonyl group enhances stability and binding affinity, while the methoxyethyl chain may improve solubility and pharmacokinetics .

Properties

Molecular Formula

C21H19ClN4O4S

Molecular Weight

458.9 g/mol

IUPAC Name

5-(4-chlorophenyl)sulfonyl-6-imino-7-(2-methoxyethyl)-13-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one

InChI

InChI=1S/C21H19ClN4O4S/c1-13-3-8-18-24-20-16(21(27)26(18)12-13)11-17(19(23)25(20)9-10-30-2)31(28,29)15-6-4-14(22)5-7-15/h3-8,11-12,23H,9-10H2,1-2H3

InChI Key

QTIXVLHCFTYUMF-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=NC3=C(C2=O)C=C(C(=N)N3CCOC)S(=O)(=O)C4=CC=C(C=C4)Cl)C=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Chlorophenyl)sulfonyl]-2-imino-1-(2-methoxyethyl)-8-methyl-1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-5-one typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyridino-Pyrimidinone Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyridino-pyrimidinone core.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a substitution reaction, often using chlorobenzene derivatives.

    Sulfonylation: The sulfonyl group is added via sulfonylation reactions, typically using sulfonyl chlorides in the presence of a base.

    Final Modifications:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Chlorophenyl)sulfonyl]-2-imino-1-(2-methoxyethyl)-8-methyl-1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert certain functional groups within the compound to their reduced forms.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

3-[(4-Chlorophenyl)sulfonyl]-2-imino-1-(2-methoxyethyl)-8-methyl-1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-5-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-[(4-Chlorophenyl)sulfonyl]-2-imino-1-(2-methoxyethyl)-8-methyl-1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-5-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Substituents Key Features Biological Implications
Target Compound 4-Cl-C₆H₄-SO₂, 2-methoxyethyl, 8-CH₃ Balanced solubility and target affinity Potential kinase inhibition
3-[(3,4-Dimethylphenyl)sulfonyl]-1-benzyl analog () 3,4-(CH₃)₂-C₆H₃-SO₂, benzyl Increased lipophilicity Enhanced membrane permeability but reduced aqueous solubility
3-[(3,4-Dimethylphenyl)sulfonyl]-1-(2-hydroxyethyl) analog () 3,4-(CH₃)₂-C₆H₃-SO₂, 2-hydroxyethyl Hydrophilic hydroxy group Improved solubility but potential metabolic oxidation
3-[(4-Bromophenyl)sulfonyl]-1-cyclohexyl analog () 4-Br-C₆H₄-SO₂, cyclohexyl Bromine-induced steric bulk Possible enhanced target selectivity via steric hindrance
3-{(E)-[(4-chlorophenyl)imino]methyl} derivative () 4-Cl-C₆H₄-imino, phenylamino Imino group for hydrogen bonding Stronger enzyme interactions but reduced stability

Biological Activity

The compound 3-[(4-Chlorophenyl)sulfonyl]-2-imino-1-(2-methoxyethyl)-8-methyl-1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-5-one is a complex organic molecule that has gained attention for its potential biological activities. This article will explore its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a tricyclic structure with a sulfonyl group and an imino functionality. The presence of the 4-chlorophenyl group enhances its solubility and may influence its interaction with biological targets. The molecular formula is C25H27ClN4O3SC_{25}H_{27}ClN_4O_3S with a molecular weight of approximately 444.0659 g/mol.

Table 1: Structural Features and Biological Activities

Compound NameStructural FeaturesBiological Activity
3-[(4-Chlorophenyl)sulfonyl]-2-imino-1-(2-methoxyethyl)-8-methyl-1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-5-oneTricyclic structure with sulfonyl and imino groupsAntimicrobial, anticancer, enzyme inhibition
4-ChlorophenylsulfonamideContains sulfonamide groupAntimicrobial
6-IminoquinoloneImino group on quinolone structureAntibacterial
Triazole derivativesTriazole ring systemAntifungal

Antimicrobial Properties

Research indicates that compounds similar to 3-[(4-Chlorophenyl)sulfonyl]-2-imino-1-(2-methoxyethyl)-8-methyl-1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-5-one exhibit significant antimicrobial activity. Studies have shown moderate to strong activity against various bacterial strains including Salmonella typhi and Bacillus subtilis . The electron-withdrawing nature of the 4-chlorophenyl group is believed to enhance these activities by affecting the compound's interaction with biological receptors .

Enzyme Inhibition

The compound has also demonstrated potential as an enzyme inhibitor. Notably, it has been evaluated for its inhibitory effects on acetylcholinesterase (AChE) and urease enzymes. In vitro studies have shown that derivatives of this compound can exhibit strong inhibitory activity against these enzymes, which is crucial for therapeutic applications in treating conditions such as Alzheimer's disease and urinary tract infections .

Anticancer Activity

In addition to antimicrobial properties, there is emerging evidence suggesting that this compound may possess anticancer activity. Similar compounds have been studied for their ability to inhibit cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest . Further research is needed to elucidate the specific pathways involved.

Study 1: Synthesis and Evaluation of Derivatives

A study focused on synthesizing derivatives of the compound indicated promising results in terms of biological activity. The synthesized compounds were evaluated for their antibacterial activity against several strains and were found to exhibit varying degrees of effectiveness. The most active derivatives had IC50 values significantly lower than those of standard drugs used in clinical settings .

Study 2: Docking Studies

Docking studies have provided insights into the interactions between this compound and target proteins. Molecular docking simulations revealed that the compound binds effectively to active sites of specific enzymes, suggesting a mechanism through which it exerts its biological effects . These findings support further investigation into its pharmacodynamics.

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